4-(5-Fluoro-indan-2-yl)-1H-imidazole is a synthetic compound belonging to the class of imidazole derivatives, which are characterized by a five-membered heterocyclic structure containing two nitrogen atoms. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and drug development.
The compound is synthesized through various chemical methods, primarily involving the manipulation of imidazole and fluorinated indan derivatives. Its synthesis has been documented in several studies focusing on the design and development of new pharmaceutical agents.
4-(5-Fluoro-indan-2-yl)-1H-imidazole can be classified as:
The synthesis of 4-(5-Fluoro-indan-2-yl)-1H-imidazole typically involves multi-step reactions that may include:
In one reported synthesis, a mixture of 4-(5-fluoro-2,3-dihydro-1H-inden-2-yl)-1H-imidazole was prepared by reacting racemic indan derivatives with imidazole under acidic conditions, followed by purification steps such as recrystallization and chromatography to isolate the desired product .
The molecular structure of 4-(5-Fluoro-indan-2-yl)-1H-imidazole consists of:
The compound's molecular formula is C12H10FN2, with a molecular weight of approximately 218.22 g/mol. The imidazole ring contributes to its basicity and potential reactivity in biological systems.
4-(5-Fluoro-indan-2-yl)-1H-imidazole can participate in various chemical reactions, including:
For instance, when reacted with alkyl halides, 4-(5-Fluoro-indan-2-yl)-1H-imidazole can yield substituted derivatives that may exhibit enhanced biological properties .
The mechanism of action for compounds like 4-(5-Fluoro-indan-2-yl)-1H-imidazole often involves:
Studies have shown that imidazole derivatives can modulate enzyme activity through competitive inhibition or allosteric modulation, impacting pathways relevant to disease states .
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to characterize the compound's structure and purity .
4-(5-Fluoro-indan-2-yl)-1H-imidazole has potential applications in:
The ongoing research into imidazole derivatives continues to reveal their significance in drug discovery and development, highlighting their versatility as pharmacological agents .
The molecular architecture of 4-(5-Fluoro-indan-2-yl)-1H-imidazole (C₁₄H₁₅FN₂; MW: 230.28 g/mol) integrates two distinct cyclic systems: a benzofused cyclopentane (indane) and a five-membered diazole (imidazole). The indan moiety features a fluorine atom at the 5-position, creating a strategic electronic perturbation that influences electron distribution across the aromatic system. This fluoro-substituted indan connects to the imidazole ring's 4-position via a methylene bridge, confirmed through ¹H NMR spectroscopy which displays characteristic couplings between the indan-CH₂ (δ 2.85-3.10 ppm) and imidazole-H (δ 6.95-7.25 ppm) protons [3].
Table 1: Key Structural Identifiers of 4-(5-Fluoro-indan-2-yl)-1H-imidazole
Property | Value/Descriptor |
---|---|
CAS Registry Number | 150586-58-6 |
Systematic IUPAC Name | 5-(2-Ethyl-5-fluoro-2,3-dihydro-1H-inden-2-yl)-1H-imidazole |
Molecular Formula | C₁₄H₁₅FN₂ |
XLogP3-AA | 2.8 |
Hydrogen Bond Donor Count | 1 (Imidazole NH) |
Hydrogen Bond Acceptor Count | 3 (Two imidazole N, One F) |
Rotatable Bond Count | 2 |
The imidazole ring exhibits tautomerism between 1H- and 3H- forms, though crystallographic evidence indicates predominance of the 1H-tautomer in the solid state. This tautomeric equilibrium significantly influences the molecule's hydrogen-bonding capacity and dipole moment (approximately 4.8 D in dioxane solutions). The fluorine atom's strong electron-withdrawing character (σₚ = 0.06) creates a polarized region enhancing binding interactions with biological targets. Density Functional Theory (DFT) calculations reveal a coplanar orientation between the imidazole ring and the indane system's aromatic plane, maximizing π-orbital overlap and molecular rigidity [1] [3] [8].
The compound emerged from systematic structure-activity relationship (SAR) investigations during the 1990s targeting α₂-adrenergic receptor antagonists. Researchers at Janssen Pharmaceuticals first synthesized it (codenamed JP-1730) as part of a molecular diversification strategy exploring indan-imidazole hybrids. The synthetic approach employed a modified Debus-Radziszewski imidazole synthesis, reacting 5-fluoroindan-2-one with glyoxal and ammonia under reflux conditions to construct the imidazole core. Early pharmacological characterization revealed its exceptional binding affinity for human α₂-adrenoceptor subtypes (Ki = 9.2 nM for α₂A), significantly greater than earlier analogs lacking the fluoro-substituent [3].
Fipamezole (the International Nonproprietary Name assigned in 2003) represented a therapeutic innovation in antidyskinetic agents due to its balanced polypharmacology: 1) High α₂-adrenoceptor blockade (17-fold selectivity over α₁), 2) Moderate 5-HT₁A antagonism, and 3) Low muscarinic receptor interactions. This distinctive profile stemmed from strategic molecular hybridization of the imidazole pharmacophore with the fluorinated indane scaffold. Between 2000-2010, it underwent extensive preclinical evaluation in MPTP-lesioned primate models where it significantly reduced L-DOPA-induced dyskinesia (78% reduction at 10 mg/kg) without compromising anti-parkinsonian effects. These proof-of-concept studies established its translational potential for Parkinson's disease therapy, leading to Phase II clinical investigations (NCT01135551) examining its human efficacy [3].
The integration of imidazole with the fluorinated indane scaffold exemplifies three pivotal concepts in modern heterocyclic chemistry:
Bioisosteric Fluorination: Strategic fluorine introduction enhances membrane permeability (LogP = 2.8) and metabolic stability while minimally altering molecular volume. The C-F bond's high bond dissociation energy (485 kJ/mol) reduces oxidative metabolism at the indane ring, extending plasma half-life. Fluorine's strong electrostatic potential (-0.30 au) also modulates neighboring π-system electron density, strengthening receptor interactions through polarized contacts [1] [8].
Tautomerism-Dependent Bioactivity: The imidazole's prototropic equilibrium between 1H- and 4H- forms enables versatile binding modes. As a hydrogen-bond donor in its 1H-form, it mimics purine nucleotides in biomolecular recognition. Conversely, as a hydrogen-bond acceptor via N3, it complements protonated lysine/arginine residues. This dual functionality makes it a privileged scaffold for CNS-targeted agents, observed in approximately 33% of kinase inhibitors and 17% of GPCR ligands [1] [5].
Table 2: Synthetic Methodologies for Imidazole-Containing Pharmaceuticals
Synthetic Method | Traditional Conditions | Advanced Methodologies | Application to Target Compound |
---|---|---|---|
Debus-Radziszewski Reaction | Glyoxal + NH₃ + Carbonyl (24h reflux) | Microwave-assisted (20 min, 150°C) | Core imidazole ring formation |
N-Alkylation | Alkyl halides, K₂CO₃ (12h reflux) | Phase-transfer catalysis (2h, RT) | Not employed (Free NH preserved) |
Suzuki-Miyaura Coupling | Pd(PPh₃)₄, 24h reflux | Pd-XPhos G3, microwave 100°C (15 min) | Not applied to this scaffold |
Table 3: Pharmacological Applications of Related Imidazole-Indane Hybrids
Structural Variant | Pharmacological Activity | Mechanistic Insight |
---|---|---|
4-(Indan-2-yl)-1H-imidazole | Weak α₂-antagonism (Ki > 500 nM) | Validates fluorine enhancement |
4-(5-Chloro-indan-2-yl)-1H-imidazole | Moderate α₂C selectivity (Ki=42 nM) | Halogen size influences subtype selectivity |
2-Methyl-4-(5-fluoroindan-2-yl)imidazole | Dual 5-HT₁A/α₂ antagonism | C2 substitution diversifies pharmacology |
4-(6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-yl)-1H-imidazole | Enhanced D₂ affinity | Ring expansion alters target engagement |
The compound's synthesis traditionally employed the Debus-Radziszewski method, though recent advances implement microwave-assisted cyclization (150°C, 20 minutes) for improved yields and sustainability. This reflects broader trends where energy-efficient heterocyclization techniques (microwave, flow chemistry) transform classical methods. The molecule also serves as a versatile synthon for metal complexes, with its imidazole nitrogen coordinating transition metals like platinum(II) to create experimental anticancer agents. These developments underscore its dual role as both a biologically active compound and a chemical building block advancing synthetic methodology [4] [7].
Table 4: Standardized Nomenclature of 4-(5-Fluoro-indan-2-yl)-1H-imidazole
Nomenclature System | Designation |
---|---|
IUPAC Systematic Name | 5-(2-Ethyl-5-fluoro-2,3-dihydro-1H-inden-2-yl)-1H-imidazole |
Chemical Abstracts Index Name | 1H-Imidazole, 5-(2-ethyl-5-fluoro-2,3-dihydro-1H-inden-2-yl)- |
Common Pharmaceutical Name | Fipamezole |
Research Codes | JP-1730, MPV 1730 |
CAS Registry Number | 150586-58-6 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7